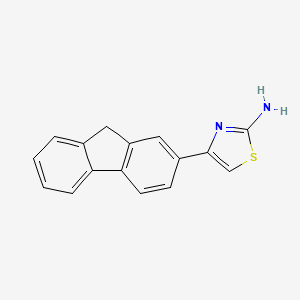

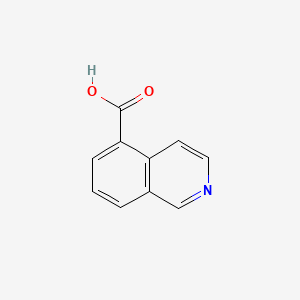

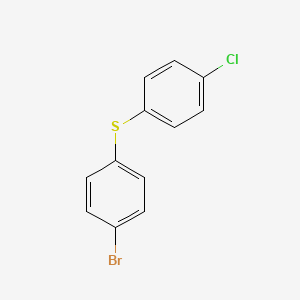

![molecular formula C9H7Cl2N3OS B1331424 5-[(2,4-Dichlorophenoxy)methyl]-1,3,4-thiadiazol-2-amine CAS No. 84333-09-5](/img/structure/B1331424.png)

5-[(2,4-Dichlorophenoxy)methyl]-1,3,4-thiadiazol-2-amine

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

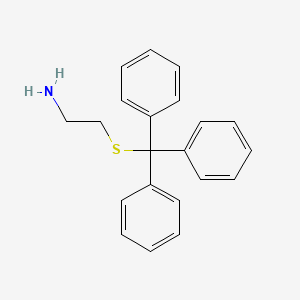

The compound 5-[(2,4-Dichlorophenoxy)methyl]-1,3,4-thiadiazol-2-amine is a derivative of 1,3,4-thiadiazole, which is a heterocyclic compound containing both sulfur and nitrogen within the ring structure. This particular derivative is characterized by the presence of a 2,4-dichlorophenoxy moiety attached to the thiadiazole ring. The interest in such compounds arises from their potential pharmacological activities, including anticonvulsant properties as demonstrated in related derivatives .

Synthesis Analysis

The synthesis of related 1,3,4-thiadiazole derivatives typically involves cyclization reactions. For instance, the ibuprofen-thiadiazole hybrid compound was synthesized through the cyclization of ibuprofen with thiosemicarbazide in the presence of POCl3 . Similarly, novel 2-amino-5-[4-chloro-2-(2-chlorophenoxy)phenyl]-1,3,4-thiadiazole derivatives were synthesized, which share a common structural motif with the compound of interest . These methods suggest that the synthesis of 5-[(2,4-Dichlorophenoxy)methyl]-1,3,4-thiadiazol-2-amine could also be achieved through a cyclization strategy, potentially involving a dichlorophenoxy precursor and thiosemicarbazide.

Molecular Structure Analysis

The molecular structure of 1,3,4-thiadiazole derivatives has been extensively studied using techniques such as single-crystal X-ray diffraction, FT-IR, NMR, and HRMS . These studies reveal that the compounds often crystallize in specific space groups and exhibit distinct unit cell parameters. For example, a related compound crystallized in the orthorhombic space group with eight asymmetric molecules per unit cell . Density functional theory (DFT) calculations are also employed to understand the electronic properties, including the geometry of mono and dimeric forms, as well as the molecular electrostatic potential map .

Chemical Reactions Analysis

The chemical reactivity of 1,3,4-thiadiazole derivatives can be inferred from their electronic properties, such as the frontier molecular orbitals (HOMO and LUMO) and the presence of hydrogen bonding and conjugative interactions . These properties influence the molecule's polarization and reactivity towards other chemical species. The NBO analysis suggests that the lone pair orbitals on sulfur and nitrogen contribute to resonance interactions, which could affect the compound's behavior in chemical reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,3,4-thiadiazole derivatives are closely related to their molecular structure. The vibrational frequencies obtained from spectroscopic data and DFT calculations provide insights into the bond strengths and the nature of bonding within the molecule . The presence of strong signals in the infrared and Raman spectra indicates partial double bond character in the thiadiazole moiety . Additionally, the anticonvulsant activity of these compounds is a significant pharmacological property, with some derivatives showing promising results in protecting mice against convulsions .

科学研究应用

Fungicidal Activities

- Synthesis and Fungicidal Activities : This compound, when reacted with substituted acyl chloride, yielded amide derivatives exhibiting moderate fungicidal activities (Shan-mei Xiao, 2009).

Antimicrobial and Antiproliferative Properties

- Antiproliferative-Antimicrobial Properties : Schiff bases derived from 5-substituted-1,3,4-thiadiazole-2-amine have shown potential in DNA protection and antimicrobial activity against specific bacterial strains. Some derivatives exhibited cytotoxicity on cancer cell lines (M. Gür et al., 2020).

Antioxidant and Anti-inflammatory Activities

- Synthesis, Antioxidant and Anti-inflammatory Activities : Derivatives of this compound have demonstrated significant antioxidant activity, exceeding standard ascorbic acid in some cases, and promising anti-inflammatory activity (G. Sravya et al., 2019).

Structural and Electronic Analysis

- Structural and Electronic Analysis : The compound has been subjected to various spectroscopic techniques, including FT-IR, NMR, and single-crystal X-ray diffraction, providing insights into its structure and electronic properties (Nagaraju Kerru et al., 2019).

Antiviral Activity

- Antiviral Activity : Some derivatives have shown anti-tobacco mosaic virus activity, revealing the potential of this compound in antiviral applications (Zhuo Chen et al., 2010).

Insecticidal Activity

- Insecticidal Activity : Derivatives of 5-[(2,4-Dichlorophenoxy)methyl]-1,3,4-thiadiazol-2-amine have shown remarkable insecticidal activity against cotton leaf worm (M. F. Ismail et al., 2021).

Corrosion Inhibition

- Corrosion Inhibition : Thiadiazole derivatives, including variants of this compound, have been studied for their corrosion inhibition performances on iron, utilizing density functional theory and molecular dynamics simulations (S. Kaya et al., 2016).

属性

IUPAC Name |

5-[(2,4-dichlorophenoxy)methyl]-1,3,4-thiadiazol-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7Cl2N3OS/c10-5-1-2-7(6(11)3-5)15-4-8-13-14-9(12)16-8/h1-3H,4H2,(H2,12,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTSLKQLOFRYRTJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)OCC2=NN=C(S2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7Cl2N3OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-[(2,4-Dichlorophenoxy)methyl]-1,3,4-thiadiazol-2-amine | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

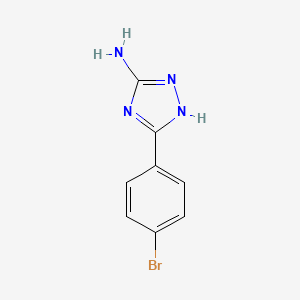

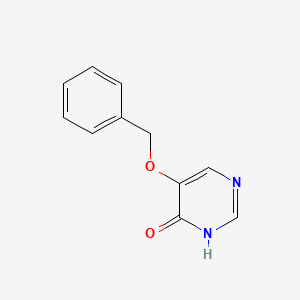

![4-Benzyl-5-(4-chloro-phenyl)-4H-[1,2,4]triazole-3-thiol](/img/structure/B1331341.png)